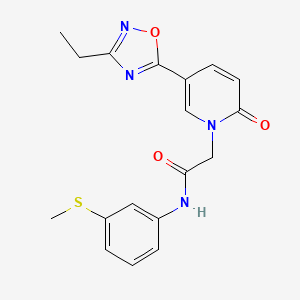

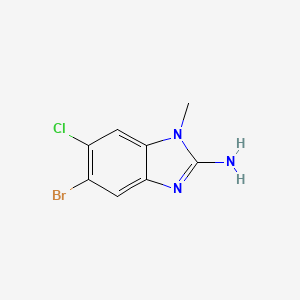

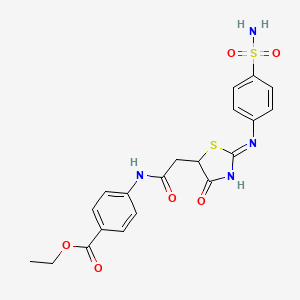

![molecular formula C8H12ClN3O B2708838 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2044713-65-5](/img/structure/B2708838.png)

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride” belongs to the class of oxadiazoles . Oxadiazoles are physiologically active heterocyclic compounds with a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties .

Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the FT-IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include a melting point of 222-223°C . The compound is a powder and should be stored at 4°C .Scientific Research Applications

Chemical Reactivity and Fragmentation

1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane demonstrates remarkable chemical reactivity due to its structural strain, leading to its fragmentation into simpler molecules under specific conditions. This characteristic makes it an interesting subject for studying the effects of structural strain on chemical reactivity and fragmentation pathways. For instance, Grob and Krasnobajew (1964) found that related azabicyclo hexane compounds undergo fragmentation to N-methylene-3-butenyl-amine upon heating, suggesting potential applications in synthetic chemistry for generating specific fragments from complex molecules Grob & Krasnobajew, 1964.

Synthetic Applications

The compound's unique bicyclic structure has been utilized in synthetic chemistry, particularly in the synthesis of complex organic molecules. Stevens and Kimpe (1996) detailed a method for synthesizing 2-Azabicyclo[2.1.1]hexanes, which share a similar bicyclic skeleton, by imination of previously unknown ketones, showcasing the compound's utility in creating insect antifeedants and other bioactive molecules Stevens & Kimpe, 1996.

Pharmacological Research

In pharmacological research, derivatives of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane have been explored for their potential as analgesic agents. Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo hexanes, demonstrating their effectiveness as nonnarcotic analgesic agents in preclinical models. This research indicates the compound's potential as a scaffold for developing new analgesic drugs Epstein et al., 1981.

Anticancer and Antiangiogenic Properties

Research into novel thioxothiazolidin-4-one derivatives has revealed significant anticancer and antiangiogenic effects in mouse models. Chandrappa et al. (2010) found that these derivatives, which incorporate structures related to oxadiazoles, effectively inhibit tumor growth and angiogenesis, highlighting the therapeutic potential of oxadiazole derivatives in cancer treatment Chandrappa et al., 2010.

Antidepressant-like Actions

DOV 21,947, a compound structurally related to 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane, has been studied for its antidepressant-like properties. Skolnick et al. (2003) demonstrated that it inhibits the reuptake of serotonin, norepinephrine, and dopamine, suggesting its potential as a "triple" reuptake inhibitor for treating depression Skolnick et al., 2003.

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of “1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride” is currently unknown due to the lack of specific studies on this compound . The compound contains an oxadiazole ring, which is known to interact with various biological targets, but the exact interactions of this specific compound remain to be elucidated .

Biochemical Pathways

Oxadiazoles, in general, have been found to have a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor properties . .

Biochemical Analysis

Biochemical Properties

Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit anti-infective properties, interacting with various enzymes and proteins

Cellular Effects

Other 1,2,4-oxadiazole derivatives have shown anticancer activity against different cancer cell lines They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

5-(2-azabicyclo[2.1.1]hexan-1-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-5-10-7(12-11-5)8-2-6(3-8)4-9-8;/h6,9H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABDESWHGMZSHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C23CC(C2)CN3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044713-65-5 |

Source

|

| Record name | 1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

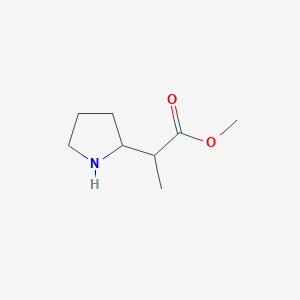

![(E)-N-[1-(Cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2708755.png)

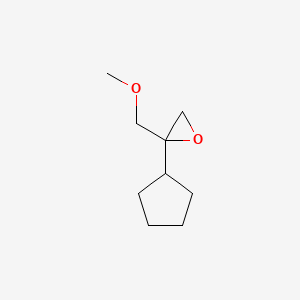

![2-(4-chlorophenoxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2708765.png)

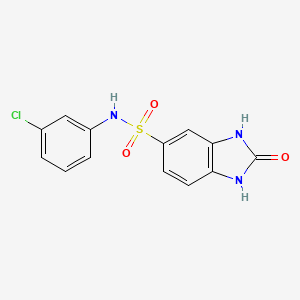

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708769.png)

![N'-[(Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2708770.png)

![4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2708776.png)